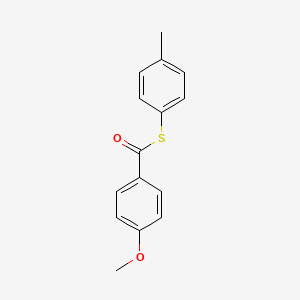
S-(4-methylphenyl) 4-methoxybenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-methylphenyl) 4-methoxybenzenecarbothioate, also known as methyl 4-methoxyphenylthiocarbamate or MPTC, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that has a molecular weight of 249.34 g/mol and a melting point of 95-97°C. In
Mechanism of Action
The mechanism of action of S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, the increase in acetylcholine levels in the brain, and the potential therapeutic effects on neurological disorders such as Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate in lab experiments include its ability to inhibit cholinesterase enzymes, its potential therapeutic effects on neurological disorders, and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for the use of S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate in scientific research. These include further investigation into its mechanism of action and therapeutic potential, as well as its potential use in the development of new drugs for the treatment of neurological disorders. Additionally, research could focus on the development of new synthesis methods for S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate and its derivatives, which could lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate involves the reaction between 4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl isothiocyanate and 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate.
Scientific Research Applications
S-(4-S-(4-methylphenyl) 4-methoxybenzenecarbothioatephenyl) 4-methoxybenzenecarbothioate has been used in scientific research for various purposes, including as a reagent in organic synthesis, as a probe for enzyme activity, and as a potential therapeutic agent. It has been shown to inhibit the activity of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
S-(4-methylphenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-3-9-14(10-4-11)18-15(16)12-5-7-13(17-2)8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJZQZBUUDQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 4-methoxybenzenecarbothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

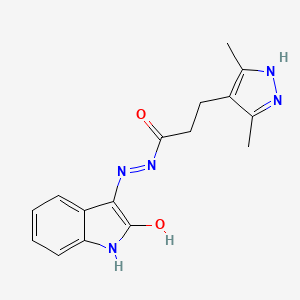
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)
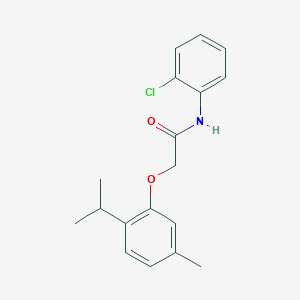

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)


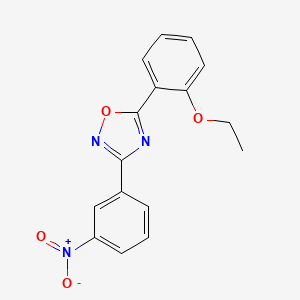
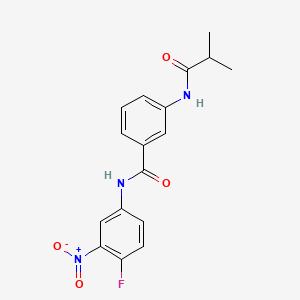
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)